molecular formula C15H10O2 B177156 Benzalphthalide CAS No. 4767-56-0

Benzalphthalide

Cat. No.: B177156
CAS No.: 4767-56-0
M. Wt: 222.24 g/mol
InChI Key: YRTPZXMEBGTPLM-UVTDQMKNSA-N
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Description

Benzalphthalide, also known as 3-benzylidenephthalide, is an organic compound with the molecular formula C15H10O2. It is a derivative of phthalide and is characterized by the presence of a benzylidene group attached to the phthalide core. This compound is known for its pale yellow to yellow crystalline appearance and has a melting point of approximately 100-104°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzalphthalide can be synthesized through the condensation reaction of phthalic anhydride and phenylacetic acid in the presence of sodium acetate. The reaction is typically carried out in a sand bath, with the temperature gradually increased to 240°C over a period of about three hours. The product is then purified through recrystallization from alcohol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving phthalic anhydride and phenylacetic acid can be scaled up for industrial purposes. The reaction conditions, such as temperature and catalysts, would need to be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzalphthalide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield benzylphthalide derivatives.

    Substitution: It can participate in substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Benzylphthalide derivatives.

    Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Benzalphthalide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzalphthalide involves its interaction with biological targets, leading to various effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes . The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with membrane proteins and enzymes.

Comparison with Similar Compounds

    Phthalide: A parent compound of benzalphthalide, known for its lactone structure.

    Benzylphthalide: A reduced form of this compound with a benzyl group instead of a benzylidene group.

    Phenylacetic Acid Derivatives: Compounds with similar structural motifs and reactivity.

Uniqueness: this compound is unique due to its benzylidene group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, phthalide, and other derivatives. This structural feature allows it to participate in a wider range of chemical reactions and exhibit specific biological properties .

Properties

IUPAC Name

(3Z)-3-benzylidene-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTPZXMEBGTPLM-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4767-56-0, 575-61-1
Record name Benzalphthalide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzalphthalide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2824
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-benzylidenephthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.536
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Record name BENZALPHTHALIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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